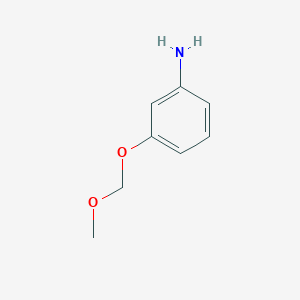

3-(Methoxymethoxy)aniline

説明

Structure

3D Structure

特性

IUPAC Name |

3-(methoxymethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-10-6-11-8-4-2-3-7(9)5-8/h2-5H,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUGTXVKEWULGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Comprehensive Technical Guide to the Synthesis of 3-(Methoxymethoxy)aniline

Introduction: The Strategic Importance of 3-(Methoxymethoxy)aniline

In the landscape of modern medicinal chemistry and materials science, 3-(methoxymethoxy)aniline serves as a pivotal building block. Its utility stems from the strategic placement of a protected hydroxyl group and a reactive aniline functionality on an aromatic scaffold. The methoxymethyl (MOM) ether provides a robust yet cleavable protecting group for the phenolic oxygen, allowing for selective transformations at the aniline nitrogen. This differential reactivity is crucial in multi-step syntheses of complex molecules, particularly in the development of novel pharmaceutical agents where aniline derivatives are common pharmacophores.[1][2][3] This guide provides an in-depth examination of the synthesis of 3-(methoxymethoxy)aniline, focusing on the underlying chemical principles, a detailed experimental protocol, and critical safety considerations.

Retrosynthetic Analysis and Strategic Planning

A retrosynthetic approach to 3-(methoxymethoxy)aniline logically points to 3-aminophenol as the ideal starting material. The key challenge lies in the chemoselective protection of the phenolic hydroxyl group in the presence of the nucleophilic amino group.

Caption: Retrosynthetic disconnection of 3-(methoxymethoxy)aniline.

The hydroxyl group of a phenol is more acidic (pKa ≈ 10) than the conjugate acid of an aniline (pKa ≈ 4.6), making it more readily deprotonated to form a potent nucleophile (phenoxide). This difference in acidity is the cornerstone of achieving selective O-alkylation over N-alkylation. The chosen protecting group, methoxymethyl (MOM) ether, is ideal due to its stability under a wide range of non-acidic conditions and its reliable cleavage under acidic conditions.[4][5]

Reaction Mechanism: The Basis of Chemoselectivity

The synthesis proceeds via a nucleophilic substitution reaction. A suitable base is used to selectively deprotonate the phenolic hydroxyl group of 3-aminophenol. The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of chloromethyl methyl ether (MOM-Cl) to displace the chloride and form the desired ether linkage.

The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) or a hindered amine base such as N,N-Diisopropylethylamine (DIPEA) is preferred.[6][7] DIPEA is often favored for its operational simplicity as it is a liquid and scavenges the HCl byproduct without being a potent nucleophile itself, thus minimizing side reactions.[5]

Caption: Mechanism of O-protection of 3-aminophenol with MOM-Cl.

While O-protection is thermodynamically favored, competitive N-protection can occur. Careful control of reaction temperature (e.g., starting at 0 °C) and slow addition of the electrophile (MOM-Cl) can help maximize the desired selectivity.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for MOM protection of phenols.[6] Researchers should perform initial small-scale trials to optimize conditions for their specific reagents and equipment.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example Scale) | Moles (mmol) | Stoichiometric Ratio |

| 3-Aminophenol | 591-27-5 | 109.13 | 5.00 g | 45.8 | 1.0 |

| Chloromethyl methyl ether (MOM-Cl) | 107-30-2 | 80.51 | 4.43 mL (5.0 g) | 62.3 | 1.36 |

| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 9.6 mL (7.1 g) | 55.0 | 1.2 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 100 mL | - | - |

| Saturated aq. NH₄Cl solution | 600-30-6 | - | 50 mL | - | - |

| Deionized Water | 7732-18-5 | 18.02 | 50 mL | - | - |

| Brine (Saturated aq. NaCl) | 7647-14-5 | - | 50 mL | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - | - |

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add 3-aminophenol (5.00 g, 45.8 mmol) and anhydrous dichloromethane (100 mL) to an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar. Stir until the solid is fully dissolved.

-

Cooling and Base Addition: Cool the flask in an ice-water bath to 0 °C. Once cooled, add N,N-Diisopropylethylamine (9.6 mL, 55.0 mmol) dropwise over 5 minutes.

-

MOM-Cl Addition: Slowly add chloromethyl methyl ether (4.43 mL, 62.3 mmol) to the reaction mixture dropwise via a syringe over approximately 15 minutes. Ensure the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the flask back to 0 °C and carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL).[8]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the pure 3-(methoxymethoxy)aniline.

Critical Safety Precautions

Extreme Hazard: Chloromethyl methyl ether (MOM-Cl) is a highly toxic, volatile, and potent human carcinogen.[9][10][11][12] All operations involving this reagent must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[13] All equipment that comes into contact with MOM-Cl should be decontaminated with a solution of aqueous ammonia.

-

3-Aminophenol: Harmful if swallowed or inhaled. Avoid creating dust.[14] It is an irritant to the skin, eyes, and respiratory system.

-

DIPEA: Corrosive and flammable. Causes severe skin burns and eye damage.

-

Dichloromethane: A suspected carcinogen and volatile solvent. Handle in a well-ventilated area.

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Low Yield of Desired Product | Incomplete reaction or inefficient work-up. | Extend reaction time and monitor by TLC. Ensure anhydrous conditions are maintained. During extraction, perform multiple extractions to maximize recovery. |

| Presence of N-protected byproduct | Aniline nitrogen competing as the nucleophile. | Ensure slow, dropwise addition of MOM-Cl at 0 °C to favor reaction with the more nucleophilic phenoxide. Consider using a stronger base like NaH to ensure complete deprotonation of the phenol before MOM-Cl addition. |

| Presence of N,O-diprotected product | Excess MOM-Cl and/or elevated reaction temperature. | Use a smaller excess of MOM-Cl (e.g., 1.1-1.2 equivalents). Maintain a low reaction temperature for a longer period. |

| Difficulty in Purification | Products have similar polarities. | Use a shallow gradient during column chromatography. Consider alternative solvent systems (e.g., DCM/Methanol or Toluene/Acetone) for better separation. Recrystallization may be an option if the product is a solid. |

Deprotection Strategies

The MOM group is reliably cleaved under acidic conditions to regenerate the phenol.[5] This is typically achieved by treatment with acids such as hydrochloric acid (HCl) in a protic solvent like methanol or a mixture of THF/water. Milder, more selective methods using Lewis acids or other specialized reagents have also been developed for substrates sensitive to strong Brønsted acids.[4]

Conclusion

The synthesis of 3-(methoxymethoxy)aniline from 3-aminophenol is a strategic and enabling transformation in organic synthesis. The key to a successful and high-yielding protocol lies in the careful control of reaction conditions to achieve chemoselective O-protection of the phenolic hydroxyl group. By understanding the underlying principles of acidity and nucleophilicity, and by adhering to stringent safety protocols for handling hazardous reagents, researchers can reliably access this valuable synthetic intermediate for applications in drug discovery and beyond.

References

-

K. C. Nicolaou, S. A. Snyder, "The essence of total synthesis," Proceedings of the National Academy of Sciences, 102(33), 11549-11556 (2005). Available at: [Link]

-

Total Synthesis, "MOM Protecting Group: MOM Protection & Deprotection Mechanism," Total Synthesis. Available at: [Link]

-

Organic Chemistry Portal, "MOM Ethers," Organic Chemistry Portal. Available at: [Link]

-

Wikipedia, "Methoxymethyl ether," Wikipedia, The Free Encyclopedia. Available at: [Link]

-

I. Demirtas, B. Buyukkidan, "Selective protection and deprotection of alcohols and amines," ARKIVOC, 2008(15), 134-144 (2008). Available at: [Link]

- Google Patents, "Process for the preparation of 2-trifluoromethoxy-aniline," EP0820981A1.

-

C. M. Counceller et al., "Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols," Molecules, 20(9), 15900-15915 (2015). Available at: [Link]

-

Reddit, "MOM Deprotection," r/OrganicChemistry. Available at: [Link]

-

PrepChem, "Preparation of 3-aminophenol," PrepChem.com. Available at: [Link]

-

Loba Chemie, "CHLOROMETHYL METHYL ETHER FOR SYNTHESIS MSDS," Loba Chemie. Available at: [Link]

-

Occupational Safety and Health Administration, "CHLOROMETHYL METHYL ETHER," OSHA. Available at: [Link]

-

Carl ROTH, "Safety Data Sheet: 3-Aminophenol," Carl ROTH. Available at: [Link]

-

Loba Chemie, "3-AMINOPHENOL EXTRA PURE MSDS," Loba Chemie. Available at: [Link]

-

M. D. Piotrowska et al., "Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates," Molecules, 25(21), 5049 (2020). Available at: [Link]

-

T. Oshima et al., "Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety," Chemical & Pharmaceutical Bulletin, 47(1), 28-36 (1999). Available at: [Link]

Sources

- 1. MOM Ethers [organic-chemistry.org]

- 2. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 5. mdpi.org [mdpi.org]

- 6. CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. DE2930754C2 - Process for the preparation of p-aminophenol - Google Patents [patents.google.com]

- 13. prepchem.com [prepchem.com]

- 14. reddit.com [reddit.com]

An In-Depth Technical Guide to 3-(Methoxymethoxy)aniline and its Core Structural Analog, 3-Methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Substituted Anilines

Aniline and its derivatives are fundamental building blocks in modern organic chemistry, with wide-ranging applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Among these, substituted anilines containing alkoxy groups are of particular interest due to their versatile reactivity and presence in numerous biologically active molecules. This guide provides a comprehensive technical overview of the chemical landscape surrounding 3-(methoxymethoxy)aniline.

Initial searches for a specific compound with the name "3-(methoxymethoxy)aniline" do not yield a readily available, commercial chemical with a registered CAS number. This suggests that this specific compound is likely a synthetic intermediate rather than a common starting material. However, the structurally related and well-characterized compound, 3-methoxyaniline (also known as m-anisidine), serves as an excellent and highly relevant proxy for understanding the chemical behavior and potential applications of this class of molecules.

Furthermore, the "methoxymethoxy" (MOM) group is a well-known protecting group in organic synthesis, particularly for hydroxyl functionalities. Its presence on an aniline derivative strongly implies a synthetic context, which is of great interest to our target audience.

This guide will therefore be structured as follows:

-

Clarification of Related Structures : A brief overview of commercially available, structurally similar compounds.

-

In-Depth Analysis of 3-Methoxyaniline (m-Anisidine) : A comprehensive examination of its properties, synthesis, and applications.

-

The Role of the Methoxymethoxy (MOM) Protecting Group : A detailed discussion on the strategic use of the MOM group in the synthesis of complex molecules, which is the likely context for interest in 3-(methoxymethoxy)aniline.

Part 1: Clarification of Related Structures

While "3-(methoxymethoxy)aniline" is not a cataloged compound, a related structure, 3-(methoxymethyl)aniline , is commercially available.

-

3-(Methoxymethyl)aniline :

It is crucial for the researcher to distinguish between the "methoxymethyl" (-CH₂OCH₃) and "methoxymethoxy" (-OCH₂OCH₃) functional groups, as their chemical properties and synthetic utility differ.

Part 2: In-Depth Analysis of 3-Methoxyaniline (m-Anisidine)

As the closest well-documented analog, 3-methoxyaniline provides a solid foundation for understanding the chemical and physical properties that would be expected of 3-(methoxymethoxy)aniline.

Core Properties of 3-Methoxyaniline

| Property | Value | Source(s) |

| CAS Number | 536-90-3 | [3][4][5] |

| Molecular Formula | C₇H₉NO | [3][5] |

| Molecular Weight | 123.155 g/mol | [3][4] |

| Appearance | Pale yellow oily liquid | [4] |

| Melting Point | < 0 °C | [4] |

| Boiling Point | 251 °C | [4] |

| Density | 1.096 g/mL at 20 °C | [4] |

| Refractive Index | 1.5794 | [4] |

| Solubility | Soluble in ethanol, diethyl ether, acetone, and benzene. | [4] |

Synthesis of 3-Methoxyaniline

The primary industrial synthesis of 3-methoxyaniline involves the reduction of 3-nitroanisole. This transformation can be achieved through various methods, with catalytic hydrogenation being the most common.

Workflow for the Synthesis of 3-Methoxyaniline from 3-Nitroanisole:

Caption: Catalytic hydrogenation of 3-nitroanisole.

Experimental Protocol: Reduction of 3-Nitroanisole

-

Reactor Setup : A high-pressure hydrogenation vessel is charged with 3-nitroanisole and a suitable solvent, typically ethanol.

-

Catalyst Addition : A catalytic amount of palladium on carbon (Pd/C) or platinum catalyst is added to the mixture.

-

Hydrogenation : The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is agitated at a controlled temperature until the theoretical amount of hydrogen is consumed.

-

Work-up : The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield crude 3-methoxyaniline.

-

Purification : The crude product can be purified by vacuum distillation to obtain high-purity 3-methoxyaniline.

This method is highly efficient and scalable, making it suitable for industrial production.[6]

Applications in Drug Development and Organic Synthesis

3-Methoxyaniline is a versatile intermediate in the pharmaceutical industry. Its utility stems from the presence of two reactive sites: the nucleophilic amino group and the aromatic ring, which can undergo electrophilic substitution.

-

Scaffold for Bioactive Molecules : It serves as a key building block for the synthesis of a wide range of pharmaceutical compounds, including analgesics, antihistamines, and antidepressants.[6]

-

Precursor for Heterocyclic Systems : The aniline functionality is readily diazotized and can be converted into a variety of other functional groups, or it can be used in cyclization reactions to form heterocycles, which are prevalent in drug molecules.

-

Dye and Agrochemical Synthesis : Beyond pharmaceuticals, it is also used in the manufacturing of dyes and agrochemicals.[6]

Safety and Handling

3-Methoxyaniline is classified as a hazardous chemical and must be handled with appropriate safety precautions.

-

Toxicity : It is considered moderately toxic upon ingestion, inhalation, or dermal contact.[6]

-

Health Effects : Prolonged exposure may lead to symptoms such as headache, dizziness, and nausea. A significant risk associated with aromatic amines is methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood.[6]

-

Handling : Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Part 3: The Role of the Methoxymethoxy (MOM) Protecting Group

The "methoxymethoxy" (MOM) group is a crucial tool in multi-step organic synthesis. Its primary function is to temporarily mask a reactive functional group, typically a hydroxyl group, to prevent it from interfering with reactions at other sites in the molecule.[7]

Logical Flow of a Protection-Deprotection Sequence:

Caption: General workflow of using a protecting group.

Protection of Hydroxyl Groups

The MOM group is particularly useful for protecting phenols. In the context of our topic, a researcher might be interested in synthesizing a derivative of 3-aminophenol. To selectively perform reactions on the amino group or the aromatic ring without affecting the phenolic hydroxyl group, the hydroxyl group would first be protected as a MOM ether.

Experimental Protocol: MOM Protection of a Phenol

-

Setup : The phenolic compound is dissolved in an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition : A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is added to deprotonate the phenol.

-

MOM-Cl Addition : Methoxymethyl chloride (MOM-Cl) is added dropwise to the reaction mixture at a controlled temperature (often 0 °C).

-

Reaction Monitoring : The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up : The reaction is quenched with water or a mild aqueous acid, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.

-

Purification : The crude product is purified by column chromatography to yield the pure MOM-protected phenol.

Deprotection of MOM Ethers

A key advantage of the MOM group is its stability to a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions.

Experimental Protocol: Deprotection of a MOM Ether

-

Setup : The MOM-protected compound is dissolved in a suitable solvent system, often a mixture of an organic solvent like THF or methanol and aqueous acid.

-

Acid Addition : A catalytic amount of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is added. The reaction can also be performed with Lewis acids.

-

Reaction Monitoring : The progress of the deprotection is monitored by TLC.

-

Work-up : The reaction is neutralized with a base (e.g., saturated aqueous sodium bicarbonate), and the product is extracted with an organic solvent.

-

Purification : The crude product is purified by standard methods to yield the deprotected alcohol or phenol.

The cleavage of MOM ethers is typically clean and high-yielding, making it a reliable step in a complex synthesis.[8]

Conclusion

While "3-(methoxymethoxy)aniline" itself is not a readily cataloged chemical, this guide provides a comprehensive technical overview of its core structural analog, 3-methoxyaniline, and the synthetic context in which a "methoxymethoxy" substituted aniline would be of interest. For researchers in drug development and organic synthesis, a thorough understanding of the properties of 3-methoxyaniline and the strategic application of the MOM protecting group are essential for the design and execution of complex synthetic routes. The data and protocols presented herein offer a solid foundation for further research and development in this area.

References

-

ChemSynthesis . (2025). 3-methoxyaniline. Retrieved from [Link]

-

Wikipedia . (2023). m-Anisidine. Retrieved from [Link]

-

PubChem . (n.d.). 3-(Dimethoxymethyl)aniline. Retrieved from [Link]

-

Organic Chemistry Portal . (n.d.). MOM Ethers. Retrieved from [Link]

-

Master Organic Chemistry . (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]

-

Organic Chemistry Portal . (n.d.). Protective Groups. Retrieved from [Link]

Sources

- 1. 3-(METHOXYMETHYL)ANILINE CAS#: 53473-83-9 [amp.chemicalbook.com]

- 2. 3-(METHOXYMETHYL)ANILINE | 53473-83-9 [amp.chemicalbook.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. m-Anisidine - Wikipedia [en.wikipedia.org]

- 5. 3-Methoxyaniline | CAS 536-90-3 | LGC Standards [lgcstandards.com]

- 6. guidechem.com [guidechem.com]

- 7. Protective Groups [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

A Senior Application Scientist's Guide to the Chemoselective Synthesis of 3-(Methoxymethoxy)aniline

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Bifunctionality in Aromatic Building Blocks

In the landscape of medicinal chemistry and materials science, aniline derivatives serve as indispensable synthons. 3-Aminophenol, with its dual nucleophilic sites—an aromatic amine and a phenolic hydroxyl group—presents a classic challenge of chemoselectivity. Unlocking its potential as a versatile intermediate often necessitates the strategic masking of one functional group to allow for the selective transformation of the other. This guide provides an in-depth, field-proven methodology for the synthesis of 3-(Methoxymethoxy)aniline, a key intermediate where the phenolic hydroxyl is selectively protected with a methoxymethyl (MOM) ether. This protection strategy is foundational for subsequent manipulations of the aniline moiety, such as amide couplings, diazotization, or nucleophilic substitutions, which would otherwise be complicated by the presence of the acidic phenol.

Strategic Considerations: The "Why" Behind the Method

The choice of a protecting group is a critical decision in multi-step synthesis, governed by factors such as ease of installation, stability across a range of reaction conditions, and facile, high-yielding removal.

-

Why the Methoxymethyl (MOM) Group? The MOM group is an acetal, which imparts significant stability under a wide array of non-acidic conditions, including exposure to strong bases, nucleophiles, and many oxidizing and reducing agents.[1][2] Its removal, however, is typically achieved under acidic hydrolysis, providing a reliable and orthogonal deprotection strategy.[1][3]

-

Achieving Chemoselectivity: The success of this synthesis hinges on the preferential O-alkylation of the hydroxyl group over the N-alkylation of the amine. This selectivity is driven by the significant difference in acidity between the phenolic proton (pKa ≈ 10) and the anilinic protons (pKa ≈ 30-35). In the presence of a suitable base, the phenol is readily deprotonated to form a highly nucleophilic phenoxide anion. The aniline nitrogen, being far less acidic, remains largely protonated and significantly less nucleophilic, thereby directing the electrophilic MOMating agent to the oxygen atom. The use of a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is crucial as it is strong enough to deprotonate the phenol without competing as a nucleophile.[4]

The Reaction Mechanism: A Stepwise Perspective

The protection of 3-aminophenol with chloromethyl methyl ether (MOM-Cl) proceeds through a nucleophilic substitution pathway. The reaction is initiated by the deprotonation of the phenolic hydroxyl group by a base, followed by the nucleophilic attack of the resulting phenoxide on the electrophilic chloromethyl methyl ether.

Sources

The Strategic Application of 3-(Methoxymethoxy)aniline in Medicinal Chemistry: A Guide to Synthesis and Protocol

In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to the efficient and successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical intermediates, 3-(Methoxymethoxy)aniline emerges as a versatile and valuable scaffold, particularly in the development of targeted therapies such as histone deacetylase (HDAC) inhibitors. This technical guide provides an in-depth exploration of the application of 3-(Methoxymethoxy)aniline in medicinal chemistry, complete with detailed protocols, mechanistic insights, and a framework for its rational utilization in drug design.

Introduction: The Utility of a Protected Aminophenol

3-(Methoxymethoxy)aniline is a derivative of 3-aminophenol where the phenolic hydroxyl group is protected by a methoxymethyl (MOM) ether. This protection strategy is the cornerstone of its utility in multi-step organic synthesis. The MOM group is stable under a variety of reaction conditions, yet can be selectively removed under mild acidic conditions, allowing for the unmasking of the hydroxyl group at a desired stage in the synthetic sequence. This attribute makes 3-(Methoxymethoxy)aniline an ideal starting material for the synthesis of complex molecules where the free phenol or aniline functionalities might interfere with desired transformations.

The primary application of this building block lies in its role as a precursor to 4-amino-2-methoxyphenol derivatives, which are key pharmacophoric elements in a range of bioactive molecules. The ability to introduce substituents and build molecular complexity around the aniline nitrogen before revealing the phenolic hydroxyl group provides chemists with significant synthetic flexibility.

Core Application: Synthesis of Histone Deacetylase (HDAC) Inhibitors

A prominent application of 3-(Methoxymethoxy)aniline is in the synthesis of HDAC inhibitors, a class of anticancer agents that interfere with the function of enzymes that play a critical role in the epigenetic regulation of gene expression. Many HDAC inhibitors feature a common pharmacophore consisting of a zinc-binding group (often a hydroxamic acid), a linker region, and a "cap" group that interacts with the surface of the enzyme. The 4-amino-2-methoxyphenol moiety derived from 3-(Methoxymethoxy)aniline can serve as a key component of the cap group in these inhibitors.

The Rationale: Why 3-(Methoxymethoxy)aniline?

The causality behind employing 3-(Methoxymethoxy)aniline in the synthesis of HDAC inhibitors is rooted in the need for controlled, regioselective synthesis. The aniline nitrogen is a nucleophilic center that can be readily acylated or alkylated. By protecting the adjacent hydroxyl group as a MOM ether, chemists can perform reactions on the aniline moiety without the complication of competing reactions at the phenol. Once the desired molecular framework is assembled, the MOM group can be cleaved to reveal the free hydroxyl group, which may be crucial for target engagement or for modulating the physicochemical properties of the final compound.

Experimental Protocols

The following protocols provide a representative synthetic workflow for the utilization of 3-(Methoxymethoxy)aniline in the construction of a key intermediate for an HDAC inhibitor.

Protocol 1: N-Acylation of 3-(Methoxymethoxy)aniline

This protocol details the acylation of the aniline nitrogen with chloroacetyl chloride, a common step in building a linker for further functionalization.

Materials:

-

3-(Methoxymethoxy)aniline

-

Chloroacetyl chloride

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve 3-(Methoxymethoxy)aniline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2 eq) dropwise to the stirred solution.

-

Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture. Maintain the temperature at 0 °C during the addition.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product, 2-chloro-N-(3-(methoxymethoxy)phenyl)acetamide, can be purified by recrystallization or column chromatography on silica gel.

| Reactant | MW ( g/mol ) | Equivalents | Amount |

| 3-(Methoxymethoxy)aniline | 167.19 | 1.0 | (e.g., 5.0 g) |

| Chloroacetyl chloride | 112.94 | 1.1 | (e.g., 3.7 ml) |

| Triethylamine | 101.19 | 1.2 | (e.g., 5.0 ml) |

| Dichloromethane | - | - | (e.g., 50 ml) |

Causality of Experimental Choices:

-

The use of an anhydrous solvent and a nitrogen atmosphere is crucial as chloroacetyl chloride is highly reactive towards water.

-

The reaction is performed at 0 °C to control the exothermic nature of the acylation and minimize side reactions.

-

Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

-

The aqueous workup with sodium bicarbonate removes any unreacted acid chloride and the hydrochloride salt of the base.

Protocol 2: Deprotection of the Methoxymethyl (MOM) Group

This protocol describes the acidic cleavage of the MOM ether to unveil the phenolic hydroxyl group.

Materials:

-

2-chloro-N-(3-(methoxymethoxy)phenyl)acetamide (from Protocol 1)

-

Methanol

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the MOM-protected intermediate (1.0 eq) in methanol in a round-bottom flask.

-

Add concentrated HCl (e.g., 3-5 eq) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to a gentle reflux (e.g., 50-60 °C) and stir for 1-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product, 2-chloro-N-(3-hydroxyphenyl)acetamide.

-

The product can be purified by recrystallization or column chromatography.

Causality of Experimental Choices:

-

The use of a strong acid like HCl is necessary to catalyze the hydrolysis of the acetal functionality of the MOM group.

-

Methanol is a common solvent for this transformation as it is protic and can facilitate the reaction.

-

Heating the reaction mixture accelerates the rate of deprotection.

-

Neutralization is a critical step to quench the acid and allow for the extraction of the organic product.

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthetic sequence described in the protocols.

Caption: Synthetic pathway from 3-(Methoxymethoxy)aniline to a key HDAC inhibitor intermediate.

Data Presentation: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Functional Groups |

| 3-(Methoxymethoxy)aniline | C₈H₁₁NO₂ | 167.19 | Colorless to pale yellow liquid | Aniline, MOM ether |

| 2-chloro-N-(3-(methoxymethoxy)phenyl)acetamide | C₁₀H₁₂ClNO₃ | 229.66 | White to off-white solid | Amide, MOM ether, Alkyl chloride |

| 2-chloro-N-(3-hydroxyphenyl)acetamide | C₈H₈ClNO₂ | 185.61 | White to pale brown solid | Amide, Phenol, Alkyl chloride |

Concluding Remarks for the Research Professional

The strategic use of protecting groups is a fundamental concept in the synthesis of complex organic molecules. 3-(Methoxymethoxy)aniline exemplifies this principle, offering a reliable and efficient entry point for the synthesis of substituted 4-amino-2-methoxyphenol derivatives. The protocols detailed herein provide a validated workflow for the utilization of this building block in the context of HDAC inhibitor synthesis. The causality-driven explanations for the experimental choices are intended to empower researchers to adapt and optimize these procedures for their specific synthetic targets. As the demand for novel and highly specific therapeutic agents continues to grow, the judicious application of versatile building blocks like 3-(Methoxymethoxy)aniline will remain a critical component of successful drug discovery programs.

References

-

General Synthesis of Amides: A relevant example of N-acylation of anilines can be found in the following article which discusses the facile amidation of chloroacetyl chloride using DBU. While the base is different, the underlying principle of N-acylation is the same. Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. [Link]

-

HDAC Inhibitors: For an overview of the design and synthesis of HDAC inhibitors, which often feature substituted aniline moieties, refer to the following publication on amine-based HDAC inhibitors. This provides context for the importance of the target class. Spencer, A., et al. (2011). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Amine-based Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry, 54(21), 7582-7597. [Link]

- Preparation of Substituted Anilines: For general methods on the preparation of substituted anilines, which can be adapted for the synthesis of the starting material, see this patent on the preparation of 4-hydroxyanilines. Bayer AG. (2000). Process for preparing 4-hydroxyanilines.

-

General Information on 3-Hydroxy-4-methoxyaniline: For physicochemical data on the deprotected analog, which is the core structure of interest. PureSynth. 3-Hydroxy-4-Methoxyaniline 98.0%(GC). [Link]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-(Methoxymethoxy)aniline

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Utility of 3-(Methoxymethoxy)aniline in Synthesis

In the landscape of pharmaceutical and materials science, the synthesis of complex aromatic structures is a cornerstone of innovation. Substituted anilines are critical synthons, serving as precursors to a vast array of biologically active compounds and functional materials.[1][2][3] Among these, 3-(methoxymethoxy)aniline holds a position of strategic importance. It is the protected form of 3-aminophenol, a bifunctional molecule whose phenolic hydroxyl group requires masking to prevent unwanted side reactions during the functionalization of the aromatic ring or the aniline nitrogen.

The methoxymethyl (MOM) ether is an ideal protecting group in this context; it is stable to a wide range of non-acidic reagents, including the basic and organometallic conditions frequently employed in cross-coupling chemistry, yet it can be readily removed under mild acidic conditions to unmask the phenol.[4][5] This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 3-(methoxymethoxy)aniline, offering both the theoretical underpinnings and field-proven protocols essential for researchers, scientists, and drug development professionals.[6]

The Palladium Catalytic Cycle: A Unifying Mechanistic Framework

At the heart of these powerful transformations lies the palladium catalytic cycle. While specific intermediates and kinetics may vary, the fundamental pathway provides a crucial model for understanding and optimizing these reactions. The cycle typically involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) complex.

-

Transmetalation (for Suzuki, Sonogashira, etc.) or Migratory Insertion (for Heck): The nucleophilic coupling partner displaces the halide on the palladium complex, or in the case of the Heck reaction, the olefin coordinates and inserts into the Pd-Aryl bond.

-

Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application 1: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing aryl-nitrogen bonds.[7][8][9] In this application, 3-(methoxymethoxy)aniline acts as the amine nucleophile, coupling with an aryl halide or triflate to produce diarylamine structures, which are prevalent in medicinal chemistry. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often rate-limiting.[10]

Protocol: Synthesis of N-Phenyl-3-(methoxymethoxy)aniline

Principle: A palladium-catalyzed cross-coupling between 3-(methoxymethoxy)aniline and bromobenzene using a specialized phosphine ligand and a strong, non-nucleophilic base.[9][10]

Materials & Reagents

| Reagent/Material | Supplier | Grade |

| 3-(Methoxymethoxy)aniline | Commercial Source | >98% |

| Bromobenzene | Commercial Source | Reagent Grade |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Commercial Source | Catalyst Grade |

| XPhos | Commercial Source | Ligand Grade |

| Sodium tert-butoxide (NaOtBu) | Commercial Source | >98% |

| Toluene | Commercial Source | Anhydrous |

| Schlenk flask / Reaction Tube | Standard Lab Supply | N/A |

| Magnetic Stirrer/Hotplate | Standard Lab Supply | N/A |

Experimental Workflow Diagram

Caption: Step-by-step workflow for a typical Buchwald-Hartwig amination experiment.

Step-by-Step Methodology

-

Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (1.4 mmol).

-

Reagent Addition: Seal the flask, and cycle between vacuum and an inert atmosphere (Nitrogen or Argon) three times. Under a positive pressure of inert gas, add anhydrous toluene (5 mL).

-

Substrate Addition: Add 3-(methoxymethoxy)aniline (1.0 mmol) followed by bromobenzene (1.2 mmol).

-

Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aniline is consumed (typically 12-24 hours).

-

Workup: Cool the reaction to room temperature. Carefully quench with water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Causality and Trustworthiness: The use of a strong base like NaOtBu is essential for deprotonating the aniline to form the active nucleophile. The bulky XPhos ligand stabilizes the palladium center and promotes the crucial C-N bond-forming reductive elimination step. Performing the reaction under an inert atmosphere is critical as the Pd(0) catalyst and the phosphine ligand are sensitive to oxidation.

Application 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most versatile methods for forming carbon-carbon bonds.[11][12][13][14] To utilize 3-(methoxymethoxy)aniline in this context, it must first be converted into an aryl halide or triflate. For this protocol, we will consider the coupling of 3-bromo-1-(methoxymethoxy)benzene with an arylboronic acid. This reaction is valued for its mild conditions and the low toxicity of its boron-based reagents.[11]

Protocol: Synthesis of 3-(Methoxymethoxy)-[1,1'-biphenyl]

Principle: A palladium-catalyzed reaction between an aryl bromide (derived from our aniline of interest) and an arylboronic acid in the presence of a base.[1][12]

Materials & Reagents

| Reagent/Material | Supplier | Grade |

| 3-Bromo-1-(methoxymethoxy)benzene | Synthesized/Source | >97% |

| Phenylboronic Acid | Commercial Source | >98% |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Commercial Source | Catalyst Grade |

| Potassium Carbonate (K₂CO₃) | Commercial Source | Anhydrous |

| 1,4-Dioxane | Commercial Source | Anhydrous |

| Water | Lab Source | Degassed, DI |

Summary of Suzuki-Miyaura Reaction Conditions

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Provides the active Pd(0) species for the catalytic cycle.[15] |

| Ligand | PPh₃ (if not using pre-formed catalyst) | Stabilizes the Pd center and influences reaction kinetics. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for the transmetalation step.[13] |

| Solvent System | Toluene, Dioxane/H₂O, DMF | Solubilizes reagents; water is often necessary to facilitate the action of the base. |

| Temperature | 80-110 °C | Provides sufficient energy to overcome activation barriers. |

| Atmosphere | Inert (N₂ or Ar) | Protects the Pd(0) catalyst from oxidative degradation. |

Step-by-Step Methodology

-

Reagent Setup: In a round-bottom flask, combine 3-bromo-1-(methoxymethoxy)benzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and degassed water (5 mL total).

-

Reaction: Equip the flask with a reflux condenser, place it under an inert atmosphere, and heat the mixture to 90 °C with vigorous stirring for 6-12 hours.

-

Monitoring: Follow the disappearance of the aryl bromide by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with water (10 mL) and extract with diethyl ether (3 x 15 mL).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the product via flash chromatography.

Application 3: Sonogashira Coupling for C-C (sp²-sp) Bond Formation

The Sonogashira coupling is the benchmark method for linking aryl halides with terminal alkynes, creating conjugated enyne systems that are valuable in materials science and as synthetic intermediates.[16][17] The reaction uniquely employs a dual-catalyst system of palladium and copper(I).[16][18]

Protocol: Synthesis of 1-(Ethynylphenyl)-3-(methoxymethoxy)benzene

Principle: A co-catalyzed coupling of 3-bromo-1-(methoxymethoxy)benzene and phenylacetylene using a palladium catalyst, a copper(I) salt, and an amine base that also serves as the solvent.[18]

Step-by-Step Methodology

-

Setup: To a Schlenk flask under an inert atmosphere, add 3-bromo-1-(methoxymethoxy)benzene (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%).

-

Solvent and Reagents: Add anhydrous triethylamine (Et₃N, 5 mL) followed by phenylacetylene (1.1 mmol).

-

Reaction: Stir the mixture at room temperature for 15 minutes, then heat to 60 °C for 4-8 hours.

-

Monitoring: Monitor the reaction by TLC.

-

Workup: Upon completion, cool the mixture, filter it through a pad of Celite to remove catalyst residues, and rinse the pad with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated aq. NH₄Cl and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Final Step: Deprotection of the MOM Group

A key advantage of using 3-(methoxymethoxy)aniline is the ability to easily reveal the 3-aminophenol moiety post-coupling. This is typically achieved via acidic hydrolysis.[5]

Protocol: Acidic Hydrolysis of a MOM-Protected Product

-

Dissolution: Dissolve the MOM-protected compound (1.0 mmol) in methanol (10 mL).

-

Acidification: Add concentrated hydrochloric acid (0.5 mL) dropwise with stirring.

-

Reaction: Stir the solution at room temperature for 1-4 hours. The reaction can be gently warmed (40 °C) to accelerate cleavage if necessary.[4]

-

Monitoring: Monitor the deprotection by TLC until the starting material is absent.

-

Workup: Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product with ethyl acetate (3 x 15 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected 3-substituted aminophenol.

Caution: The MOM protecting group can be sensitive to some Lewis acids or strongly acidic conditions that might be encountered during chromatography or other transformations.[19][20] The stability should be considered when planning a multi-step synthesis.

References

-

Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

-

Sivakumar, S., et al. (2022). Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction. Arkat USA. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

-

PMC. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

-

Inorganic Chemistry Frontiers (RSC Publishing). (n.d.). A mechanistic study of cross-coupling reactions catalyzed by palladium nanoparticles supported on polyaniline nanofibers. Retrieved from [Link]

-

ScienceDirect. (n.d.). Palladium chloride catalyzed Hiyama cross-coupling reaction using phenyltrimethoxysilane. Retrieved from [Link]

-

RSC Publishing. (n.d.). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

ACS Publications. (n.d.). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3, 4, 5-trimethoxyaniline. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

-

Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.

-

ResearchGate. (n.d.). Palladium-Catalysed Sonogashira Reactions of 16-(Hydroxymethylidene)-3-methoxy-α-estrone. Retrieved from [Link]

-

LOCKSS. (2010). RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

-

University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Mild Deprotection of Methyl, Benzyl, Methoxymethyl, Methylthiomethyl, Methoxyethoxymethyl, and β-(Trimethylsilyl)-ethoxymethyl Esters with AlCl3-N,N-dimethylaniline. Retrieved from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Retrieved from [Link]

-

ResearchGate. (n.d.). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Retrieved from [Link]

-

Blogger. (n.d.). Maximizing Pharmaceutical Synthesis with 3-(Trifluoromethoxy)aniline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions. Retrieved from [Link]

-

RSC Publishing. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. Retrieved from [Link]

Sources

- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. MOM Ethers [organic-chemistry.org]

- 5. total-synthesis.com [total-synthesis.com]

- 6. nbinno.com [nbinno.com]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. research.rug.nl [research.rug.nl]

- 11. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. tcichemicals.com [tcichemicals.com]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 19. tandfonline.com [tandfonline.com]

- 20. researchgate.net [researchgate.net]

Scale-up synthesis of derivatives from 3-(Methoxymethoxy)aniline

An Application Note and Protocol for the Scale-Up Synthesis of Derivatives from 3-(Methoxymethoxy)aniline

Abstract

This technical guide provides a comprehensive framework for the scale-up synthesis of derivatives from 3-(methoxymethoxy)aniline, a critical starting material in the synthesis of pharmaceuticals and other high-value chemical entities. The methoxymethyl (MOM) ether serves as an effective protecting group for the phenolic hydroxyl, allowing for selective transformations at the aniline nitrogen. This document details key considerations for process development, a robust, step-by-step protocol for the gram-scale synthesis of an acetylated derivative, and the subsequent deprotection to yield the corresponding aminophenol. Emphasis is placed on safety, scalability, and analytical validation to ensure a reproducible and reliable process for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 3-(Methoxymethoxy)aniline

Substituted anilines are foundational building blocks in modern organic synthesis, particularly within the pharmaceutical industry.[1] 3-(Methoxymethoxy)aniline is a bifunctional reagent of particular interest, offering a nucleophilic amino group and a protected phenol. The methoxymethyl (MOM) group provides robust protection for the hydroxyl functionality under a variety of reaction conditions, yet can be removed under relatively mild acidic conditions.[2] This allows for selective reactions at the amino group, such as acylation, alkylation, and diazotization, making it a versatile intermediate for constructing complex molecules.[3]

The transition from bench-scale synthesis to pilot or manufacturing scale introduces significant challenges.[4] Issues such as heat transfer, reagent addition rates, and changes in reaction kinetics must be carefully managed to ensure safety, consistency, and high yield.[5] This guide aims to provide both the theoretical underpinning and the practical, field-proven protocols necessary for the successful scale-up of reactions involving this important synthetic intermediate.

Process Development and Scale-Up Considerations

Scaling a synthetic route requires a thorough understanding of the chemical transformation and potential hazards. A systematic approach to process development is crucial for a safe and efficient scale-up.

Reaction Kinetics and Thermal Safety

Many reactions involving anilines, such as acylation with acid chlorides or anhydrides, are highly exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to a rapid temperature increase, solvent boiling, and potentially a runaway reaction.[4]

-

Causality: The rate of heat generation can exceed the rate of heat removal, leading to a thermal runaway.

-

Experimental Choice: Employ a jacketed reactor with a reliable cooling system. For highly exothermic reactions, consider a semi-batch process where one reagent is added portion-wise or via a syringe pump to control the reaction rate and temperature.

Reagent and Solvent Selection

The choice of reagents and solvents for a large-scale reaction is dictated by factors beyond reaction compatibility, including cost, safety, and environmental impact.

-

Reagents: While reagents like acetyl chloride are effective on a lab scale, the handling of large quantities of this corrosive and moisture-sensitive material can be hazardous. Acetic anhydride is often a safer and more cost-effective alternative for large-scale acetylations.

-

Solvents: Solvents with higher boiling points and flash points are generally preferred for scale-up to minimize fire hazards. Additionally, the ease of solvent recovery and disposal are important considerations. Toluene, for example, can be a suitable solvent for some aniline reactions and allows for the removal of water azeotropically if needed.[6]

Work-up and Purification

Liquid-liquid extractions, straightforward on a small scale, can become cumbersome and generate large volumes of aqueous waste at scale.

-

Experimental Choice: Whenever possible, favor product isolation via precipitation or crystallization directly from the reaction mixture. This minimizes solvent usage and simplifies the isolation process.

-

Purification: While column chromatography is a powerful tool for purification, it is often not economically viable for large-scale production. Recrystallization is the preferred method for purifying solid products at scale, as it is generally more cost-effective and scalable.

Detailed Application Protocol: Two-Step Synthesis of N-(3-Hydroxyphenyl)acetamide

This section provides a detailed, two-step protocol for the synthesis of N-(3-hydroxyphenyl)acetamide, a key intermediate in the production of various pharmaceuticals, starting from 3-(methoxymethoxy)aniline.

Part A: Scale-Up Acetylation of 3-(Methoxymethoxy)aniline

This protocol details the N-acetylation of 3-(methoxymethoxy)aniline to form N-[3-(methoxymethoxy)phenyl]acetamide.

Materials and Equipment

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles | Equivalents |

| 3-(Methoxymethoxy)aniline | 90359-45-8 | 153.18 | 50.0 g | 0.326 | 1.0 |

| Acetic Anhydride | 108-24-7 | 102.09 | 36.7 g (34.0 mL) | 0.359 | 1.1 |

| Pyridine | 110-86-1 | 79.10 | 28.5 g (29.1 mL) | 0.360 | 1.1 |

| Ethyl Acetate | 141-78-6 | 88.11 | 500 mL | - | - |

| Deionized Water | 7732-18-5 | 18.02 | As needed | - | - |

| Saturated Sodium Bicarbonate | - | - | As needed | - | - |

| Brine | - | - | As needed | - | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - | - |

-

Equipment: 1 L three-neck round-bottom flask (or jacketed reactor), mechanical stirrer, dropping funnel, condenser, nitrogen inlet, and a temperature probe.

Experimental Protocol

-

Reactor Setup: Assemble the reactor system and ensure it is dry. Purge the system with nitrogen.

-

Charging Reagents: To the reactor, add 3-(methoxymethoxy)aniline (50.0 g, 0.326 mol) and ethyl acetate (500 mL). Begin stirring to ensure complete dissolution.

-

Addition of Base: Add pyridine (28.5 g, 0.360 mol) to the stirred solution.

-

Controlled Acetylation: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add acetic anhydride (36.7 g, 0.359 mol) dropwise via the dropping funnel over approximately 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Quenching and Work-up: Carefully quench the reaction by slowly adding 200 mL of deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1M HCl (2 x 150 mL), saturated sodium bicarbonate solution (2 x 150 mL), and brine (1 x 150 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford N-[3-(methoxymethoxy)phenyl]acetamide as a crystalline solid.

-

Expected Yield: 85-95%

-

Purity (by HPLC): >98%

Part B: Scale-Up Deprotection of the MOM Group

This protocol details the acidic hydrolysis of the MOM ether to yield the final product, N-(3-hydroxyphenyl)acetamide.

Materials and Equipment

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| N-[3-(methoxymethoxy)phenyl]acetamide | 98960-06-6 | 195.22 | 50.0 g | 0.256 |

| Methanol | 67-56-1 | 32.04 | 250 mL | - |

| Concentrated Hydrochloric Acid (37%) | 7647-01-0 | 36.46 | 50 mL | ~0.6 mol |

-

Equipment: 1 L reactor setup as described in Part A.

Experimental Protocol

-

Dissolution: In the reactor, dissolve N-[3-(methoxymethoxy)phenyl]acetamide (50.0 g, 0.256 mol) in methanol (250 mL).

-

Acid Addition: Slowly add concentrated hydrochloric acid (50 mL) to the stirred solution. An exotherm may be observed; maintain the temperature below 40 °C.

-

Reaction: Heat the mixture to a gentle reflux (around 60-65 °C) for 1-2 hours.

-

Monitoring: Monitor the deprotection by TLC or HPLC until the starting material is consumed.[2]

-

Solvent Removal: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralization and Precipitation: To the remaining aqueous solution, carefully add saturated sodium bicarbonate solution until the pH is approximately 7. The product will precipitate as a solid.

-

Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

-

Washing and Drying: Wash the filter cake with cold deionized water (2 x 50 mL) and dry the product under vacuum at 50-60 °C to a constant weight.

-

Expected Yield: 90-98%

-

Purity (by HPLC): >99%

Visualization of the Synthetic Workflow

Caption: Workflow for the two-step synthesis of N-(3-Hydroxyphenyl)acetamide.

Safety and Hazard Analysis

Scaling up chemical reactions inherently increases risk.[4] A thorough hazard analysis is mandatory.

-

Aniline Toxicity: Aniline and its derivatives are toxic and can be absorbed through the skin.[7][8] They are also suspected carcinogens. Always handle these compounds in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Corrosive Reagents: Acetic anhydride and concentrated hydrochloric acid are highly corrosive. Handle with extreme care, using appropriate PPE. Ensure an emergency shower and eyewash station are readily accessible.

-

MOM Group Deprotection Hazard: When using MOM-Cl for protection, there is a risk of forming the highly carcinogenic byproduct bis(chloromethyl) ether (BCME).[9] While this protocol does not use MOM-Cl, it is a critical consideration for the overall synthetic strategy. During acidic deprotection, ensure adequate ventilation to handle any volatile byproducts.

-

Waste Disposal: The aqueous washes from the work-up will be acidic or basic and contain residual organic compounds. Neutralize the waste streams before sending them for appropriate chemical waste disposal.

Analytical Quality Control

Rigorous analytical testing is essential to confirm the identity and purity of the intermediate and final product.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing purity.[10]

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Other Recommended Analytical Methods:

-

¹H and ¹³C NMR: To confirm the chemical structure of the products.

-

Mass Spectrometry (MS): To confirm the molecular weight of the products.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify key functional groups and confirm the conversion (e.g., disappearance of the N-H stretch from the starting aniline and appearance of the amide carbonyl).

Caption: Analytical quality control points in the synthetic process.

References

- Vertex AI Search. (n.d.). Maximizing Pharmaceutical Synthesis with 3-(Trifluoromethoxy)aniline.

- Valtera, J., et al. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Chemical Communications, 56(10), 1494-1497. DOI:10.1039/C9CC09497K.

- Stanford Environmental Health & Safety. (2023). Scale Up Safety.

- BenchChem. (n.d.). Synthesis routes of 3,5-Dimethoxyaniline.

- Bentham Science. (2021). Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. Combinatorial Chemistry & High Throughput Screening, 24(2).

- BenchChem. (n.d.). 3-Methoxy-4-(methoxymethoxy)aniline.

- Reddit. (2024). MOM Deprotection. r/OrganicChemistry.

-

Wikipedia. (n.d.). Aniline. Retrieved February 7, 2026, from [Link]

- GOV.UK. (n.d.). Aniline - Incident management.

- HBM4EU. (n.d.). Aniline family.

- Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism.

- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.

- University of Illinois, Division of Research Safety. (2019). Scale-up Reactions.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Applications of Aniline in Pharmaceutical Synthesis.

- BenchChem. (n.d.). Comparative Guide to Purity Analysis of Synthetic 3-Chloro-4-(isopentyloxy)aniline.

Sources

- 1. nbinno.com [nbinno.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Aniline - Wikipedia [en.wikipedia.org]

- 4. ehs.stanford.edu [ehs.stanford.edu]

- 5. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]

- 6. Synthesis routes of 3,5-Dimethoxyaniline [benchchem.com]

- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 8. Aniline family – HBM4EU – science and policy for a healthy future [hbm4eu.eu]

- 9. reddit.com [reddit.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Strategic Utilization of 3-(Methoxymethoxy)aniline for High-Triplet Energy OLED Materials

Application Note: AN-OLED-2024-08

Executive Summary

3-(Methoxymethoxy)aniline (3-MOM-aniline) is a critical, high-utility intermediate for the synthesis of advanced Organic Light Emitting Diode (OLED) materials. Its structural significance lies in the meta-positioning of the amino group relative to the protected phenol. This specific geometry allows for the construction of Hole Transport Materials (HTMs) and Host Materials that break effective

This guide provides a comprehensive workflow for synthesizing, handling, and utilizing 3-MOM-aniline to build cross-linkable or solution-processable OLED layers.

Strategic Rationale: The "Meta" Advantage

In high-efficiency OLEDs, preventing the back-transfer of energy from the emitter to the host is paramount. This requires the host material to have a higher

-

Conjugation Break: Para-linkages extend conjugation, lowering

. Meta-linkages (facilitated by 3-MOM-aniline) interrupt delocalization, confining the excited state and maintaining high -

Orthogonal Functionalization: The MOM (Methoxymethyl) group serves as a robust protecting group for the phenol during basic C-N coupling reactions (Buchwald-Hartwig) but can be selectively removed under mild acidic conditions to reveal a hydroxyl group. This hydroxyl group acts as an anchor for cross-linking moieties (e.g., styrenes, oxetanes), enabling the formation of solvent-resistant films for multilayer solution processing.

Chemical Safety & Handling

-

MOM-Cl Warning: The synthesis of 3-MOM-aniline often involves Chloromethyl methyl ether (MOM-Cl), a known human carcinogen. All reactions involving MOM-Cl must be performed in a closed system or a high-performance fume hood with appropriate scrubbing.

-

Stability: 3-MOM-aniline is stable under basic conditions (ideal for Pd-catalyzed amination) but sensitive to strong acids. Store under inert atmosphere at 2-8°C to prevent oxidation of the amine.

Experimental Protocols

Protocol A: Synthesis of 3-(Methoxymethoxy)aniline

Objective: Selective protection of the phenolic hydroxyl group of 3-aminophenol.

Reagents:

-

3-Aminophenol (1.0 eq)

-

Chloromethyl methyl ether (MOM-Cl) (1.1 eq)

-

Diisopropylethylamine (DIPEA) (2.5 eq)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask. Cool to 0°C under

flow. -

Dissolution: Charge flask with 3-aminophenol (10.9 g, 100 mmol) and DIPEA (43.5 mL, 250 mmol) in DCM (200 mL). Stir until fully dissolved.

-

Addition: Add MOM-Cl (8.36 mL, 110 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Critical: Maintain temperature < 5°C to prevent exotherms.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. Monitor via TLC (30% EtOAc/Hexanes). The spot for 3-aminophenol (

) should disappear, replaced by the product ( -

Quench: Cool to 0°C. Quench carefully with saturated

(aq). -

Workup: Extract aqueous layer with DCM (3 x 100 mL). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (

, Hexane/EtOAc gradient 9:1 to 7:3).-

Yield Target: >85% as a pale yellow oil.

-

Protocol B: Core Construction via Buchwald-Hartwig Amination

Objective: Coupling 3-MOM-aniline with an aryl halide to form a Hole Transport core.

Reagents:

-

Aryl Bromide (e.g., 4,4'-Dibromobiphenyl) (1.0 eq)

-

3-(Methoxymethoxy)aniline (2.2 eq)

- (2 mol%)

-

Tri-tert-butylphosphine (

) (4 mol%) or XPhos -

Sodium tert-butoxide (

) (3.0 eq) -

Toluene (Anhydrous)

Step-by-Step Methodology:

-

Deoxygenation: Sparge anhydrous Toluene with Argon for 30 minutes. Oxygen is a poison to the Pd(0) catalyst.

-

Catalyst Pre-mix: In a glovebox or under Argon counter-flow, mix

and ligand in a small vial with toluene. Stir for 10 mins to form the active catalytic species (color change often observed). -

Reaction Assembly: In a Schlenk flask, combine Aryl Bromide, 3-MOM-aniline, and

. Add the catalyst solution via cannula. -

Heating: Heat to 100°C for 12-24 hours.

-

Mechanism Check: The MOM group is stable to

. If the group cleaves, the phenol will poison the catalyst. Ensure reagents are acid-free.

-

-

Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Concentrate filtrate.

-

Purification: Recrystallization from Toluene/Hexane is preferred for OLED materials to achieve >99.9% purity (HPLC).

Protocol C: Deprotection & Functionalization

Objective: Removal of MOM group to reveal the hydroxyl anchor.

Reagents:

-

Precursor from Protocol B

-

6M HCl (aq) or Trifluoroacetic acid (TFA)

-

Tetrahydrofuran (THF) / Isopropanol (IPA)

Step-by-Step Methodology:

-

Dissolution: Dissolve the MOM-protected core in THF/IPA (1:1).

-

Acidolysis: Add 6M HCl (5 eq relative to MOM groups) dropwise.

-

Heating: Heat to 60°C for 2-4 hours.

-

Monitoring: The reaction is complete when the lipophilic MOM-protected spot disappears on TLC.

-

-

Neutralization: Carefully neutralize with

to pH 7. -

Isolation: Extract with EtOAc. The product (polyphenol) will be more polar.

-

Application: The resulting free phenol can now be reacted with 4-vinylbenzyl chloride (styrene functionalization) to create a cross-linkable HTM monomer.

Data & Visualization

Table 1: Comparative Protecting Group Stability in OLED Synthesis

| Protecting Group | Base Stability (Buchwald) | Acid Stability (Workup) | Deprotection Cond. | Suitability for 3-Aminophenol |

| MOM (Methoxymethyl) | High | Low | Dilute HCl / mild heat | Excellent |

| Acetyl (Ac) | Low (Cleaves w/ alkoxides) | High | Base hydrolysis | Poor (Interferes w/ Coupling) |

| TBDMS (Silyl) | Moderate | Low | Fluoride (TBAF) | Good (but sterically bulky) |

| Benzyl (Bn) | High | High | Hydrogenation ( | Moderate (Hard to remove if core is sensitive) |

Figure 1: Synthetic Workflow for Cross-Linkable OLED Materials

This diagram illustrates the flow from raw material to device integration, highlighting the strategic role of the MOM group.

Caption: Workflow converting 3-aminophenol to a cross-linkable OLED transport layer via MOM protection.

Figure 2: Meta-Linkage Effect on Triplet Energy

Visualizing why the 3-position (meta) is chosen over the 4-position (para).

Caption: Impact of substitution position on electronic conjugation and resulting device efficiency.

References

-

MOM Group Stability & Deprotection

-

Meta-Linkage Strategy in OLEDs

- Materials Chemistry Frontiers.

-

High Triplet Energy Host Design

- Frontiers in Chemistry. "High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach."

-

MOM Deprotection Protocol (HCl/IPA)

Sources

Buchwald-Hartwig amination using 3-(Methoxymethoxy)aniline

Application Note: High-Fidelity Buchwald-Hartwig Amination using 3-(Methoxymethoxy)aniline [1]

Abstract & Strategic Context

3-(Methoxymethoxy)aniline (CAS: 135231-69-7) serves as a critical "masked" scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., Pazopanib analogs) where a phenolic hydroxyl group is required in the final molecule but must remain inert during intermediate steps.[1]

The methoxymethyl (MOM) ether is the protecting group of choice here because it is orthogonal to the Buchwald-Hartwig conditions: it is robustly stable against the strong bases (NaOtBu, Cs₂CO₃) and palladium catalysts used in amination, yet it can be cleaved quantitatively under mild acidic conditions (e.g., HCl/IPA or TFA) post-coupling.[1]

Scope of this Guide: This note details the mono-arylation of 3-(Methoxymethoxy)aniline with aryl halides. Unlike generic protocols, this guide prioritizes selectivity (preventing bis-arylation of the primary amine) and reproducibility using Generation 3/4 Palladium Precatalysts.[1]

Mechanistic Framework & Causality[1]

To ensure success, one must understand the interaction between the substrate and the catalytic cycle.

Ligand Selection: The "Primary Amine" Problem

The primary challenge with 3-(Methoxymethoxy)aniline is bis-arylation .[1] Once the first aryl group is attached, the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to double addition.[1]

-

Recommendation: Use BrettPhos or RuPhos .[1] These bulky, dialkylbiarylphosphine ligands create a steric environment around the Pd center that disfavors the coordination of the bulkier secondary amine product, thereby enforcing mono-arylation.

Base Compatibility

-